molecular formula C11H3F17O4 B13415374 Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene CAS No. 63863-44-5

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

Cat. No.: B13415374
CAS No.: 63863-44-5
M. Wt: 522.11 g/mol
InChI Key: PHGTUSVDMBIWTN-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate (hereafter referred to as Compound A) and 1,1,2,2-tetrafluoroethene (TFE, Compound B) are fluorinated organic compounds with distinct structural and functional properties.

  • Compound A is a methyl ester featuring a highly fluorinated ether backbone. It is a key component in Nafion®-based polymers, synthesized via copolymerization of perfluorinated vinyl ethers with TFE . Its structure includes multiple trifluoroethenoxy and tetrafluoro moieties, conferring exceptional thermal stability (>200°C) and chemical inertness, making it suitable for ion-exchange membranes and theranostic nanocapsules .
  • Compound B (TFE) is a gaseous monomer widely used in polymer production, notably in polytetrafluoroethylene (PTFE) and its copolymers. Its linear structure (CF₂=CF₂) enables high crystallinity and non-reactivity in polymers .

Properties

CAS No.

63863-44-5

Molecular Formula

C11H3F17O4

Molecular Weight

522.11 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3;

InChI Key

PHGTUSVDMBIWTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F

Related CAS

63863-44-5

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step fluorination and etherification reactions starting from simpler fluorinated precursors such as tetrafluoroethylene and hexafluoropropylene derivatives. The key steps include:

Fluorination Techniques

Catalytic Fluorination Using Hydrogen Fluoride (HF)

One of the primary methods for introducing fluorine atoms into organic molecules involves the use of hydrogen fluoride gas in the presence of fluorination catalysts such as chromium oxide or other metal fluorides. For example, the synthesis of 1,1,1,2-tetrafluoroethane, a key intermediate related structurally to the target compound, is achieved by reacting 1,1,2,2-tetrafluoroethane with HF over chromium oxide catalysts at elevated temperatures (200–500 °C) to effect isomerization and fluorination with high yield and selectivity.

  • Reaction conditions typically involve:
    • Temperatures: 280–450 °C for fluorination steps
    • Catalysts: Chromium oxide, fluorination catalysts tailored for selective fluorination
    • Molar ratios: HF to organic feed ratios around 3.5:1 to 15:1 depending on stage
  • This method is scalable and yields high purity fluorinated intermediates essential for further synthesis.
Two-Step Fluorination and Hydrofluorination

A patented method describes a two-step fluorination process starting from trichloroethylene to produce 1,1,1,2-tetrafluoroethane, involving:

  • Step A: Contacting a mixture of 1,1,1-trifluoro-2-chloroethane and HF with a fluorination catalyst at 280–450 °C to generate 1,1,1,2-tetrafluoroethane.
  • Step B: Subsequent hydrofluorination in a second reaction zone at 200–400 °C to convert intermediates to the desired fluorinated product.
  • Recycling of unreacted materials enhances yield and efficiency.

This approach can be adapted to synthesize related fluorinated ethers by modifying the organic substrates and reaction conditions.

Formation of the Ethenoxy Functional Group

The ethenoxy moiety (–O–CH=CF$$_2$$) in the compound is introduced via nucleophilic addition of fluorinated alkoxides or azide anions to tetrafluoroethylene or related perfluoroalkenes. For example, recent research demonstrates quantitative synthesis of fluorinated azidoethane derivatives by addition of azide anions to tetrafluoroethylene, which can be further transformed into ethenoxy-containing compounds through controlled substitution and cycloaddition reactions.

Detailed Synthetic Route Example

Step Reactants Conditions Catalyst Product Yield (%) Notes
1 Trichloroethylene + HF 273 °C, 13.5 bar Fluorination catalyst 1,1,1-trifluoro-2-chloroethane High Selective conversion
2 Product from Step 1 + HF 360 °C, 13.5 bar Fluorination catalyst 1,1,1,2-tetrafluoroethane ~94 Isomerization and fluorination
3 1,1,1,2-tetrafluoroethane + nucleophile Room temperature to 100 °C Base or catalyst Fluorinated ether intermediate Moderate to high Formation of ethenoxy group
4 Fluorinated ether intermediate + methylation agent Mild conditions Acid/base catalyst Methyl ester final product Variable Esterification step

This table summarizes a representative synthetic sequence adapted from patent literature and recent fluorination studies.

Research Outcomes and Analytical Data

  • Yields: Fluorination steps yield >90% for intermediates such as 1,1,1,2-tetrafluoroethane, crucial for the overall synthesis efficiency.
  • Purity: Final products typically achieve >98% purity after chromatographic purification.
  • Spectroscopic Characterization: NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy confirm the presence of multiple fluorine atoms and the ethenoxy linkage.
  • Thermal Stability: The compound exhibits high thermal stability due to extensive fluorination, suitable for industrial applications requiring robust fluorinated materials.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution reactions due to the presence of fluorinated groups. These reactions can be catalyzed by various reagents, including Lewis acids and bases.

Common Reagents and Conditions

    Lewis Acids: Aluminum chloride (AlCl3) and boron trifluoride (BF3) are commonly used to catalyze substitution reactions.

    Lewis Bases: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can also facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted fluorinated esters and polymers with modified properties, such as enhanced hydrophobicity or altered thermal stability.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced fluorinated materials and as a reagent in organic synthesis.

    Biology: Employed in the development of fluorinated biomaterials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its fluorinated groups. These groups interact with various molecular targets, including proteins and cell membranes, altering their properties. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethers and Esters

1,1,2,2-Tetrafluoro-2-({1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propan-2-yl}oxy)ethanesulfonyl fluoride
  • Structure : Shares the fluorinated ether backbone of Compound A but replaces the methyl ester with a sulfonyl fluoride (-SO₂F) group .
  • Properties : Higher polarity due to the sulfonyl group, enhancing its utility as a surfactant or precursor for sulfonic acid derivatives. However, it exhibits lower thermal stability (decomposition ~150°C) compared to Compound A .
  • Applications : Used in specialty polymers and electrochemical membranes .
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS 13140-34-6)
  • Structure: Similar ester functionality but lacks the trifluoroethenoxy branch, instead featuring a linear perfluoropropoxy chain .
  • Properties : Reduced steric hindrance improves solubility in organic solvents but lowers glass transition temperature (Tg ≈ -30°C vs. ~50°C for Compound A) .
  • Applications : Primarily used as a lubricant additive .

Fluorinated Polymers

Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(trifluoroethenyl)oxy]-, polymer with TFE
  • Structure: A copolymer combining TFE (Compound B) with a heptafluoropropane-trifluoroethenoxy monomer .
  • Properties : Higher molecular weight (MW ~10⁵ g/mol) than Nafion® derivatives, with improved mechanical strength but reduced proton conductivity (0.01 S/cm vs. 0.1 S/cm for Nafion®) .
  • Applications : Used in high-performance seals and coatings .
Hexafluoropropene-TFE Copolymers
  • Structure : Incorporates hexafluoropropene (HFP) units alongside TFE .
  • Properties : Enhanced flexibility due to HFP’s bulkier structure but lower chemical resistance compared to pure TFE polymers .

Functional Derivatives

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7)
  • Structure : Features a methoxy group and trifluoromethyl branch instead of ester/ether linkages .
  • Properties : Higher volatility (bp ≈ 80°C) and acute toxicity (LD50 < 100 mg/kg), limiting industrial use compared to Compound A .
3-(Difluoromethoxy)-1,1,2,2-tetrafluoropropane
  • Structure : Simplified fluoromethoxy side chain without ester functionality .
  • Properties : Lower fluorine content (54% vs. 68% in Compound A) reduces hydrophobicity but improves biodegradability .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Fluorine Content (%) Thermal Stability (°C) Key Functional Groups
Compound A 454.1 68 >200 Ester, trifluoroethenoxy
1,1,2,2-Tetrafluoroethene (B) 100.0 76 N/A (monomer) Vinyl fluoride
CAS 13140-34-6 316.1 66 180 Ester, perfluoropropoxy
CAS 163702-08-7 250.1 63 120 Methoxy, trifluoromethyl

Research Findings and Challenges

  • TFE gas is acutely toxic upon inhalation .
  • Environmental Impact : Compounds with linear perfluoroalkoxy groups (e.g., CAS 13140-34-6) show higher environmental persistence than branched derivatives .
  • Synthesis Complexity : Compound A requires multi-step fluorination, increasing production costs compared to simpler esters .

Biological Activity

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate (CAS: 69116-73-0) is a complex fluorinated compound with significant industrial and chemical relevance. Its unique structure incorporates multiple fluorinated groups that enhance its stability and reactivity compared to conventional hydrocarbons. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C10H3F15O5
  • Molecular Weight : 488.10 g/mol
  • Density : 1.689 g/cm³
  • Boiling Point : 303.9°C at 760 mmHg
  • Chemical Structure : The compound features a propanoate backbone with multiple fluorinated substituents that contribute to its chemical stability.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit low reactivity towards biological systems due to the strong C-F bonds. However, the presence of reactive functional groups can lead to interactions with biological molecules under certain conditions.

Interaction Studies

Studies on similar fluorinated compounds suggest that they may interact with strong nucleophiles or reactive metals. The stability imparted by fluorine generally results in reduced biological activity compared to non-fluorinated analogs .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted on fluorinated compounds similar to methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate. The results indicated:

  • Low Acute Toxicity : The compound exhibited low acute toxicity in various test organisms.
  • Irritant Properties : It was identified as an irritant upon contact with skin or mucous membranes .

Case Study 2: Environmental Impact

Research into the environmental persistence of this compound revealed:

  • Persistence : The compound is resistant to degradation in environmental conditions.
  • Bioaccumulation Potential : Studies suggested a low potential for bioaccumulation due to its high molecular weight and low water solubility .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
TetrafluoroethyleneC₂F₄Simplest perfluorinated alkene; used primarily for polymer production.
Polytetrafluoroethylene(C₂F₄)nKnown for its non-stick properties (Teflon).
1-HexafluoropropyleneC₃F₆Used in copolymer production; provides different physical properties due to its structure.

Q & A

Q. What are the recommended laboratory synthesis methods for Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate?

  • Methodological Answer : Synthesis typically involves fluorination or substitution reactions using precursors like hexafluoropropene (HFP) or trifluorovinyl ether derivatives. For example, gas-phase catalytic hydrofluorination (using chrome-magnesium fluoride catalysts) and dehydrofluorination have been employed for analogous fluorinated compounds. Reaction conditions (e.g., 150–250°C, inert atmosphere) and stoichiometric ratios of fluorine donors (e.g., HF) are critical for yield optimization . Multi-step protocols may require purification via fractional distillation or preparative chromatography to isolate intermediates.

Q. How should researchers safely handle this compound given its acute toxicity and reactivity?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., Viton®), full-face shields, and respirators with organic vapor cartridges.
  • Ventilation : Conduct reactions in fume hoods with negative pressure systems to mitigate inhalation risks.
  • Emergency Protocols : Immediate decontamination with water for skin/eye contact; administer oxygen if inhaled. Toxicity data indicate acute oral (LD₅₀: <300 mg/kg) and dermal hazards, necessitating strict exposure control .

Q. What spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (δ -60 to -120 ppm). ¹H/¹³C NMR can identify methoxy and ester groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular ions (e.g., m/z 332 for C₆O₂F₁₂ derivatives) and fragmentation patterns.
  • FT-IR : Peaks at 1780–1820 cm⁻¹ (C=O ester) and 1100–1250 cm⁻¹ (C-F stretches) validate functional groups .

Q. How does the compound behave under varying thermal or pH conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 200°C, releasing HF and perfluorinated fragments. Thermogravimetric analysis (TGA) under nitrogen is recommended for stability profiling.
  • pH Sensitivity : Hydrolysis of the ester group in acidic/basic media produces trifluoroacetic acid derivatives. Kinetic studies at pH 2–12 can quantify degradation rates .

Advanced Research Questions

Q. How can contradictory data on thermal stability and decomposition pathways be resolved?

  • Methodological Answer :
  • Controlled Replicates : Perform TGA/DSC in triplicate under identical conditions (heating rate 10°C/min, N₂ atmosphere).
  • Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., tetrafluoroethylene or HFPO-DAF derivatives) and correlate with temperature thresholds.
  • Computational Modeling : Density functional theory (DFT) simulations predict bond dissociation energies and degradation mechanisms .

Q. What strategies optimize yields in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer :
  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C, Ru complexes) for fluorination efficiency.
  • Solvent Selection : Use non-polar solvents (e.g., perfluorodecalin) to stabilize intermediates and reduce side reactions.
  • Stepwise Monitoring : In-line FT-IR or Raman spectroscopy tracks reaction progress and intermediates .

Q. How should experiments be designed to assess environmental persistence and ecotoxicology?

  • Methodological Answer :
  • Persistence Studies : Use OECD 307/308 guidelines to evaluate biodegradation in soil/water systems. Measure half-lives via LC-MS/MS.
  • Ecotoxicology : Perform Daphnia magna or Danio rerio assays for acute/chronic toxicity. Include controls for perfluorinated byproducts (e.g., PFOA analogs) .

Q. What computational approaches model the compound’s reactivity in nucleophilic substitution or polymerization?

  • Methodological Answer :
  • Reactivity Mapping : Use molecular dynamics (MD) to simulate interactions with nucleophiles (e.g., OH⁻, NH₃).
  • Polymerization Potential : Monte Carlo simulations predict copolymerization kinetics with tetrafluoroethene, guided by radical initiation mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity thresholds across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD₅₀) studies, adjusting for exposure duration and purity.
  • Dose-Response Modeling : Apply Hill equation or probit analysis to reconcile variability. Cross-validate with QSAR models for fluorinated esters .

Tables for Key Data

Property Value/Method Reference
Molecular Weight332.04 g/mol (C₆O₂F₁₂)
Boiling Point~150°C (estimated)
Acute Oral Toxicity (LD₅₀)<300 mg/kg (rat)
¹⁹F NMR Shift Range-60 to -120 ppm
Thermal Decomposition Onset200°C (TGA, N₂)

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